4-Methylumbelliferyl b-D-xylobioside
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Overview
Description
4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. Xylanases are enzymes that degrade xylan, a major component of plant cell walls. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-xylobioside typically involves the condensation of protected 4-Methylumbelliferyl b-D-xylopyranoside with ethyl 2,3,4-tri-O-acetyl-1-thio-b-D-xylopyranoside. This reaction is catalyzed by a b-D-xylosidase enzyme from Aspergillus species, which facilitates the formation of the desired xylooligosides .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the chemo-enzymatic synthesis approach is commonly employed. This method combines chemical protection and deprotection steps with enzymatic catalysis to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-xylobioside primarily undergoes hydrolysis reactions catalyzed by xylanase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone, a fluorescent compound .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific xylanase enzyme being used. Common reagents include buffer solutions such as phosphate or acetate buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, which exhibits strong fluorescence and can be easily detected using fluorometric methods .
Scientific Research Applications
4-Methylumbelliferyl b-D-xylobioside is widely used in scientific research for the following applications:
Biochemistry: It serves as a fluorogenic substrate for the detection and quantification of xylanase activity in various biological samples.
Molecular Biology: The compound is used in enzyme assays to study the kinetics and mechanisms of xylanase enzymes.
Medicine: It is employed in diagnostic assays to detect xylanase-producing pathogens.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone. This fluorescent product can then be detected and quantified, providing a measure of xylanase activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-Indolyl b-D-xylobioside: Another fluorogenic substrate used for detecting xylanase activity, but it is less sensitive compared to 4-Methylumbelliferyl b-D-xylobioside.
p-Nitrophenyl b-D-xylobioside: Used in similar enzyme assays but produces a chromogenic rather than a fluorogenic product.
Uniqueness
This compound is unique due to its high sensitivity and specificity for detecting xylanase activity. Its fluorescent product, 4-Methylumbelliferone, provides a more sensitive and quantifiable measure compared to chromogenic substrates .
Properties
Molecular Formula |
C20H24O11 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3 |
InChI Key |
OAEJNHLLPXDPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O |
Origin of Product |
United States |
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